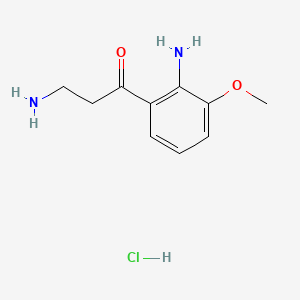![molecular formula C10H10N6O B13482124 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one](/img/structure/B13482124.png)
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of azido groups attached to an aromatic ring
Métodos De Preparación
The synthesis of 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one typically involves the reaction of 1-[4-(2,2-diethoxyethyl)phenyl]ethan-1-one with azide reagents under specific conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the azidation process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound’s azido groups make it useful in bioconjugation reactions, where it can be linked to biomolecules for various studies.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one involves the reactivity of its azido groups. These groups can undergo cycloaddition reactions, forming triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
1-[4-(1,2-Diazidoethyl)phenyl]ethan-1-one can be compared with similar compounds such as:
1-[4-(2,2-diethoxyethyl)phenyl]ethan-1-one: Differing by the presence of diethoxyethyl groups instead of azido groups.
1-(4-ethylphenyl)ethan-1-one: Lacks the azido groups, making it less reactive in certain chemical reactions.
1-[4-(Dimethylamino)phenyl]ethanone: Contains a dimethylamino group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its azido groups, which provide versatility in chemical reactions and applications.
Propiedades
Fórmula molecular |
C10H10N6O |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
1-[4-(1,2-diazidoethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H10N6O/c1-7(17)8-2-4-9(5-3-8)10(14-16-12)6-13-15-11/h2-5,10H,6H2,1H3 |
Clave InChI |
WDUFRSVEQWFHER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(CN=[N+]=[N-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


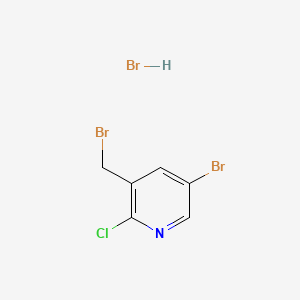

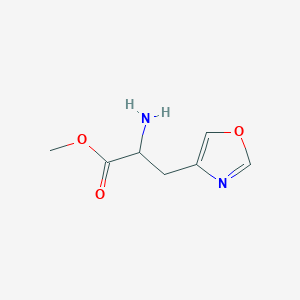
![Bicyclo[2.2.2]octane-1,4-dicarbaldehyde](/img/structure/B13482054.png)
![2-chloro-N-[2-(2,6-dioxo-3-piperidyl)-3-oxo-isoindolin-5-yl]acetamide](/img/structure/B13482057.png)
![7-(Fluoromethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13482072.png)
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine](/img/structure/B13482073.png)
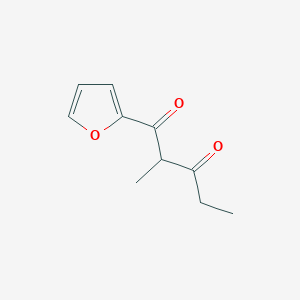

![5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride](/img/structure/B13482093.png)
![(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B13482101.png)
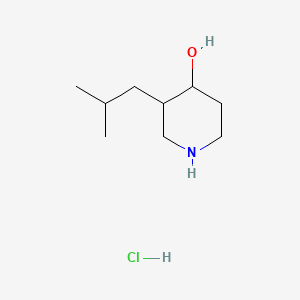
![[5-(Methoxycarbonyl)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl]boronic acid](/img/structure/B13482108.png)
